
Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt (1:?) is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, amino, hydroxy, and diazenyl functionalities, making it a versatile molecule in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative containing sulfonic acid groups under alkaline conditions.
Sulfonation: The resulting compound undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce additional sulfonic acid groups.
Hydroxylation and Amination: Hydroxylation and amination steps are carried out to introduce the hydroxy and amino groups at specific positions on the naphthalene ring.
Sulfooxyethylation: Finally, the compound is reacted with ethylene oxide and sulfonyl chloride to introduce the sulfooxyethyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing automated reactors to control temperature, pressure, and reaction times. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, forming quinone derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
作用機序
The compound exerts its effects through various molecular interactions:
Binding to Proteins: The sulfonic acid groups facilitate binding to proteins, altering their structure and function.
Electron Transfer: The diazenyl group can participate in electron transfer reactions, influencing redox processes.
Hydrogen Bonding: The hydroxy and amino groups form hydrogen bonds with biological molecules, affecting their activity.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[(4-[(2-(sulfooxy)ethyl)sulfonyl]phenyl)azo]-
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[(4-[(2-(sulfooxy)ethyl)sulfonyl]phenyl)diazenyl]
Uniqueness
The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt imparts distinct chemical and physical properties, making it particularly useful in applications requiring specific binding, electron transfer, and hydrogen bonding capabilities.
This detailed article provides a comprehensive overview of the compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
364041-90-7 |
|---|---|
分子式 |
C18H14N3Na3O13S4 |
分子量 |
677.6 g/mol |
IUPAC名 |
trisodium;4-amino-5-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H17N3O13S4.3Na/c19-17-16-10(7-13(9-14(16)22)36(25,26)27)8-15(37(28,29)30)18(17)21-20-11-1-3-12(4-2-11)35(23,24)6-5-34-38(31,32)33;;;/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChIキー |
SBELSJCGRODFGD-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


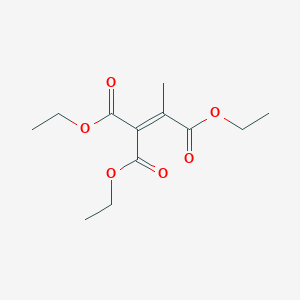

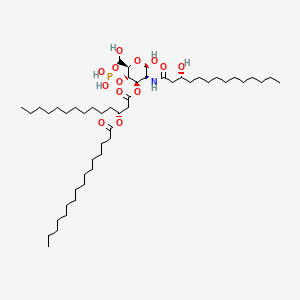
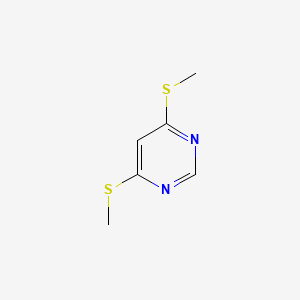
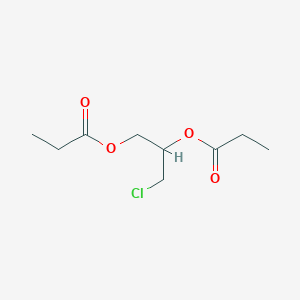
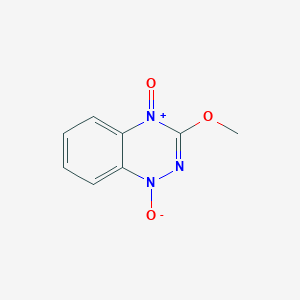

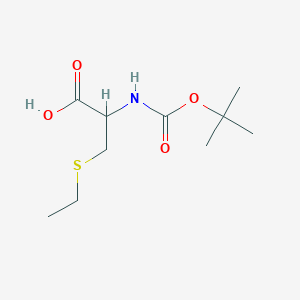
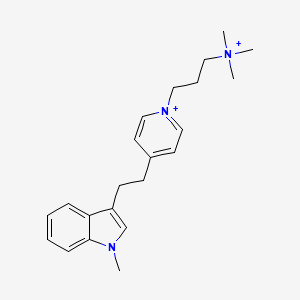

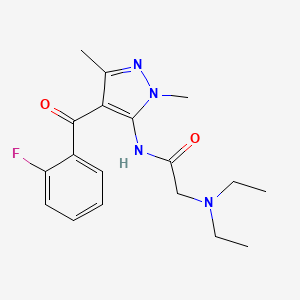
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)

